Malathion-d6

Descripción

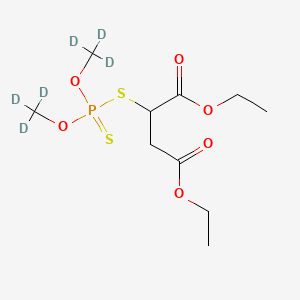

Malathion-d6 (CAS RN: 1189877-72-2) is a deuterated isotopologue of the organophosphate insecticide malathion. Its molecular formula is C₁₀D₆H₁₃O₆PS₂, where six hydrogen atoms in the dimethyl groups of malathion are replaced with deuterium (D) . This stable isotope-labeled compound is primarily used as an internal standard in liquid chromatography-mass spectrometry (LC-MS) to improve the accuracy of quantitative pesticide residue analysis .

Propiedades

IUPAC Name |

diethyl 2-[bis(trideuteriomethoxy)phosphinothioylsulfanyl]butanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19O6PS2/c1-5-15-9(11)7-8(10(12)16-6-2)19-17(18,13-3)14-4/h8H,5-7H2,1-4H3/i3D3,4D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXSJBGJIGXNWCI-LIJFRPJRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C(=O)OCC)SP(=S)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OP(=S)(OC([2H])([2H])[2H])SC(CC(=O)OCC)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19O6PS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601339971 | |

| Record name | Diethyl 2-({bis[(2H3)methyloxy]phosphorothioyl}sulfanyl)succinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601339971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189877-72-2 | |

| Record name | Diethyl 2-({bis[(2H3)methyloxy]phosphorothioyl}sulfanyl)succinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601339971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de Malatión-d6 implica la incorporación de átomos de deuterio en la molécula de malatión. Esto se puede lograr mediante el uso de reactivos deuterados en el proceso de síntesis. Un método común implica la reacción de maleato de dietilo con metanol deuterado en presencia de un catalizador para formar el intermedio deuterado. Este intermedio se hace reaccionar entonces con O,O-dimetil fosforoditiolato para producir Malatión-d6 .

Métodos de producción industrial

La producción industrial de Malatión-d6 sigue rutas sintéticas similares, pero a mayor escala. El proceso implica el uso de reactivos deuterados de alta pureza y condiciones de reacción controladas para garantizar la incorporación de átomos de deuterio. El producto final se purifica mediante técnicas como la recristalización y la cromatografía para lograr la pureza y el etiquetado isotópico deseados .

Análisis De Reacciones Químicas

Tipos de reacciones

El Malatión-d6 experimenta diversas reacciones químicas, entre ellas:

Oxidación: El Malatión-d6 puede oxidarse para formar malaoxón-d6, un metabolito más tóxico.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el permanganato de potasio.

Hidrólisis: Las condiciones ácidas o básicas pueden facilitar las reacciones de hidrólisis.

Sustitución: Se pueden utilizar varios nucleófilos para reacciones de sustitución, dependiendo del producto deseado.

Principales productos

Malaoxón-d6: Formado a través de la oxidación.

Maleato de dietilo-d6: Formado a través de la hidrólisis.

Derivados sustituidos: Formados a través de reacciones de sustitución.

Aplicaciones Científicas De Investigación

Analytical Applications

Internal Standard for Mass Spectrometry

Malathion-d6 is primarily utilized as an internal standard in gas chromatography (GC) and liquid chromatography-mass spectrometry (LC-MS) analyses. The deuterated isotopes allow for accurate quantification of malathion levels in various samples, including biological fluids and environmental matrices. The use of deuterated standards helps to correct for matrix effects and improves the reliability of the results.

| Application | Methodology | Purpose |

|---|---|---|

| Quantification of malathion | GC-MS, LC-MS | Accurate measurement in complex matrices |

| Environmental monitoring | Soil, water analysis | Detection of pesticide residues |

| Pharmacokinetics studies | Animal models | Understanding absorption and metabolism |

Research on Toxicity and Metabolism

Toxicological Studies

Research involving this compound has provided insights into the toxicological profiles of malathion. Studies have shown that malathion acts as an acetylcholinesterase inhibitor, leading to cholinergic toxicity. The use of this compound allows researchers to trace metabolic pathways and degradation products without interference from the natural isotopic composition of malathion.

Case Study: Metabolic Pathways

A study investigated the metabolic pathways of malathion using this compound as a tracer. The results indicated that malathion undergoes hydrolysis and oxidation, leading to several metabolites, including malaoxon, which is more toxic than the parent compound. This research highlights the importance of understanding degradation pathways for risk assessment in agricultural practices.

Environmental Fate Studies

Degradation Mechanisms

This compound has been employed in studies aimed at elucidating the degradation mechanisms of malathion in various environmental conditions. Understanding these pathways is crucial for assessing the environmental impact of pesticide use.

| Environmental Condition | Degradation Pathway | Key Findings |

|---|---|---|

| Soil | Ester hydrolysis | Rapid degradation under moist conditions |

| Water | Photolysis | Significant breakdown under UV exposure |

| Temperature Variations | Temperature-dependent pathways | Higher temperatures accelerate degradation |

Development of Analytical Methods

Synthesis and Application

Recent research has focused on developing methods for synthesizing this compound for use as an internal standard in herbal medicine analysis. These methods enhance the ability to detect pesticide residues in medicinal plants, ensuring safety and compliance with health regulations.

Case Study: Herbal Medicine Analysis

A study evaluated the distribution of this compound in various herbal plants such as marigolds and valerian. The findings demonstrated that using deuterated standards significantly improved detection limits and accuracy in quantifying pesticide residues, thereby supporting regulatory assessments.

Mecanismo De Acción

El Malatión-d6, al igual que el malatión, actúa como inhibidor de la acetilcolinesterasa. Tras su absorción en el organismo diana, se une irreversiblemente al residuo de serina en el sitio catalítico activo de la enzima colinesterasa. Esta unión conduce a la formación de un grupo fosfoéster, que inactiva la enzima y da lugar a la acumulación de acetilcolina en la sinapsis. La acumulación de acetilcolina provoca una estimulación continua de los nervios, lo que lleva a la parálisis y la muerte del organismo diana .

Comparación Con Compuestos Similares

Critical Notes and Limitations

Discrepancies in Molecular Weight : Literature inconsistencies (e.g., 368 g/mol in The Biomarker Catalogue vs. calculated ~336.3 g/mol) highlight the need for verification via high-resolution MS .

Extraction Challenges: Co-extraction of deuterated and non-deuterated analytes may lead to incomplete recovery, as noted in Guidance on Requirements for Substances in Articles .

Cost-Benefit Tradeoffs : While this compound improves analytical precision, its high cost may limit use in large-scale monitoring programs compared to cheaper analogues like Malathion-d7 .

Actividad Biológica

Malathion-d6 is a deuterated form of malathion, an organophosphate insecticide widely used in agriculture and public health. Understanding its biological activity is crucial for assessing its environmental impact and potential health risks. This article synthesizes findings from various studies to provide a comprehensive overview of this compound's biological effects, including its toxicity, mechanisms of action, and implications for human health.

Malathion functions primarily as an acetylcholinesterase (AChE) inhibitor, leading to the accumulation of acetylcholine at synapses, which disrupts normal neurotransmission. The metabolite malaoxon is significantly more potent than malathion itself, being approximately 100 times more effective at inhibiting AChE .

1.2 Cytotoxicity

Studies have demonstrated that malathion exposure can lead to cytotoxic effects in various cell types. For instance, research on human lymphocytes showed that malathion exposure resulted in a concentration-dependent reduction in cell viability and altered gene expression linked to cancer pathways . Specifically, 659 genes were upregulated while 3729 were downregulated, with notable impacts on genes involved in hematopoiesis and tumor suppression.

| Concentration (μg/mL) | Cell Viability (%) | Upregulated Genes | Downregulated Genes |

|---|---|---|---|

| 50 | ~80 | 659 | 3729 |

| 100 | ~50 | N/A | N/A |

2. Oxidative Stress and Antioxidant Response

Malathion exposure has been linked to increased oxidative stress in plant and animal models. In a study involving Allium cepa (onion), malathion treatment led to elevated levels of lipid peroxidation and changes in antioxidant enzyme activities . Specifically, activities of catalase (CAT) and superoxide dismutase (SOD) were upregulated, while ascorbate peroxidase (APX) and glutathione reductase (GR) activities were downregulated under certain concentrations.

2.1 Enzyme Activity Changes

| Enzyme | Activity Change |

|---|---|

| Catalase (CAT) | Upregulated |

| Superoxide Dismutase (SOD) | Upregulated |

| Ascorbate Peroxidase (APX) | Downregulated |

| Glutathione Reductase (GR) | Downregulated |

3. Carcinogenic Potential

The carcinogenic potential of malathion has been a subject of extensive research. Epidemiological studies have suggested a correlation between malathion exposure and increased cancer incidence among agricultural workers . The alteration of gene expression profiles in lymphocytes indicates that malathion may influence pathways critical for cancer development.

4. Neurotoxicity

Research indicates that malathion can induce neurotoxic effects through both cholinergic and non-cholinergic mechanisms. It has been shown to cause neuroinflammation and apoptosis in neuronal cells . The U.S. EPA has classified malathion as possibly carcinogenic based on animal studies showing liver cancer at high doses .

5. Biomonitoring and Metabolism

Biomarkers of exposure to malathion include its metabolites such as monomethyl malathion (MMA) and dimethylphosphate (DMP). These metabolites are typically detected in urine following exposure, with half-lives ranging from minutes to hours depending on the route of administration .

5.1 Metabolite Profiles

| Metabolite | Excretion Rate (%) |

|---|---|

| Monomethyl Malathion (MMA) | 35% |

| Dimethyl Phosphate (DMP) | ~20% |

6. Case Studies

Several case studies have highlighted the adverse effects associated with malathion exposure:

- Case Study A : A cohort study involving agricultural workers revealed significant associations between malathion exposure and neurological disorders.

- Case Study B : An investigation into the effects on children living near agricultural areas found increased incidences of respiratory issues linked to pesticide use.

Q & A

Q. How is Malathion-d6 utilized as an internal standard in quantitative LC-MS/MS analysis?

this compound is employed to correct for matrix effects and ionization efficiency variations in liquid chromatography-tandem mass spectrometry (LC-MS/MS). Methodologically, researchers should spike samples with a known concentration of this compound before extraction, ensuring isotopic equilibrium. Calibration curves using analyte-to-internal standard response ratios minimize instrument variability .

Q. What experimental parameters are critical for validating this compound purity in pesticide residue studies?

Purity validation requires nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) to confirm deuterium incorporation (>98%) and exclude non-deuterated impurities. Chromatographic separation (e.g., reverse-phase HPLC) coupled with isotopic ratio analysis ensures specificity .

Q. How should researchers account for solvent compatibility when preparing this compound stock solutions?

Use deuterated solvents (e.g., DMSO-d6 or CDCl3) to minimize proton exchange, which can alter isotopic integrity. Conduct stability tests under storage conditions (−20°C, inert atmosphere) to verify solution integrity over time .

Advanced Research Questions

Q. What strategies mitigate deuterium loss in this compound during long-term GC-MS analysis?

Deuterium loss in gas chromatography-mass spectrometry (GC-MS) arises from thermal degradation. Mitigation includes:

Q. How can researchers resolve spectral interference between this compound and co-eluting metabolites in complex matrices?

Apply high-resolution mass spectrometry (HRMS) with mass accuracy <5 ppm to distinguish isotopic clusters. Data-independent acquisition (DIA) or parallel reaction monitoring (PRM) enhances selectivity. Post-acquisition software tools (e.g., Skyline) assist in deconvoluting overlapping peaks .

Q. What statistical approaches are recommended for analyzing contradictory recovery rates of this compound across different soil types?

Use multivariate analysis (e.g., ANOVA with Tukey’s HSD) to identify soil properties (pH, organic matter) influencing recovery. Include batch-effect correction and sensitivity analyses to isolate confounding variables. Transparent reporting of uncertainties is critical for reproducibility .

Q. How should researchers design experiments to assess this compound stability under photolytic degradation conditions?

Simulate environmental UV exposure using solar light chambers (e.g., Xenon arc lamps) with controlled irradiance. Monitor degradation kinetics via time-series sampling and quantify residual this compound using isotope dilution. Include dark controls to differentiate thermal vs. photolytic effects .

Methodological and Data Management Questions

Q. What metadata must be documented when publishing datasets involving this compound?

Essential metadata includes:

Q. How can researchers reconcile discrepancies between theoretical and observed deuterium abundance in this compound?

Perform isotopic purity audits using reference standards (e.g., NIST-traceable materials). Cross-validate with orthogonal techniques like FTIR or Raman spectroscopy to identify synthetic byproducts. Report deviations with error margins in supplementary materials .

Q. What frameworks guide ethical use of this compound in environmental toxicity studies?

Align with the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For ecological studies, ensure compliance with institutional animal care protocols and minimize synthetic compound release via waste-stream containment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.